

Structural Analysis of Ethyl 3-phenylpropanoate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl 3-(2-cyanophenoxy)propanoate

Cat. No.: B7867885

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Note to the reader: Initial research for "**Ethyl 3-(2-cyanophenoxy)propanoate**" did not yield sufficient structural data for a comprehensive analysis. This guide instead focuses on the closely related and well-characterized compound, Ethyl 3-phenylpropanoate. The structural principles and analytical techniques detailed herein are broadly applicable to similar ester compounds.

Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) is a carboxylic acid ester with a molecular weight of approximately 178.23 g/mol .^{[1][2]} It is a colorless to pale yellow liquid with a characteristic fruity, floral odor.^{[1][3]} This compound is sparingly soluble in water but miscible with organic solvents like ethanol and ether.^[1] It is utilized in the flavor and fragrance industry and serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.^{[1][3][4]}

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol [2]
Appearance	Colorless to light yellow liquid[1]
Odor	Ethereal, rum, fruity, floral[3]
Boiling Point	247-249 °C[5]
Density	~1.01 g/mL[5]
Refractive Index	1.4940[5]
Solubility	Sparingly soluble in water[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of Ethyl 3-phenylpropanoate relies on several key spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of Ethyl 3-phenylpropanoate, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals corresponding to the different proton groups.[2][6]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.29 - 7.16	Multiplet	5H	Aromatic protons (C ₆ H ₅)
4.11	Quartet	2H	Methylene protons (-O-CH ₂ -CH ₃)
2.94	Triplet	2H	Methylene protons (Ar-CH ₂ -)
2.60	Triplet	2H	Methylene protons (-CH ₂ -COO-)
1.21	Triplet	3H	Methyl protons (-O-CH ₂ -CH ₃)

Data sourced from spectra recorded at 400 MHz in CDCl₃.[\[2\]](#)[\[6\]](#)

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
172.82	Carbonyl carbon (-COO-)
140.62	Quaternary aromatic carbon (C-1)
128.47	Aromatic methine carbons (C-3/C-5 or C-2/C-6)
128.30	Aromatic methine carbons (C-2/C-6 or C-3/C-5)
126.23	Aromatic methine carbon (C-4)
60.35	Methylene carbon (-O-CH ₂ -)
35.94	Methylene carbon (-CH ₂ -COO-)
31.01	Methylene carbon (Ar-CH ₂ -)
14.21	Methyl carbon (-CH ₃)

Data sourced from spectra recorded at 22.53 MHz in CDCl₃.[\[2\]](#)

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Proposed Fragment Ion
178	26.1	[M] ⁺ (Molecular Ion)
104	100.0	[C ₈ H ₈] ⁺ (Styrene radical cation)
91	62.5	[C ₇ H ₇] ⁺ (Tropylium ion)
105	44.7	[C ₇ H ₅ O] ⁺
107	46.1	[C ₇ H ₇ O] ⁺
77	15.4	[C ₆ H ₅] ⁺ (Phenyl cation)

Data obtained from EI-MS at 75 eV.[\[6\]](#)

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of Ethyl 3-phenylpropanoate (approximately 0.05 mL) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.5 mL) within an NMR tube.^[6]
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for protons.^{[2][6]}
- **^1H NMR Acquisition:**
 - The spectrometer is tuned and shimmed to the sample.
 - A standard pulse sequence is used to acquire the ^1H spectrum.
 - The spectral width is set to encompass all expected proton signals (e.g., 0-10 ppm).
 - Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- **^{13}C NMR Acquisition:**
 - A standard proton-decoupled pulse sequence is used.
 - The spectral width is set to cover all expected carbon signals (e.g., 0-200 ppm).
 - Data is processed similarly to the ^1H spectrum, with chemical shifts referenced to the CDCl_3 solvent peak (δ 77.16 ppm).

Electron Ionization Mass Spectrometry (EI-MS)

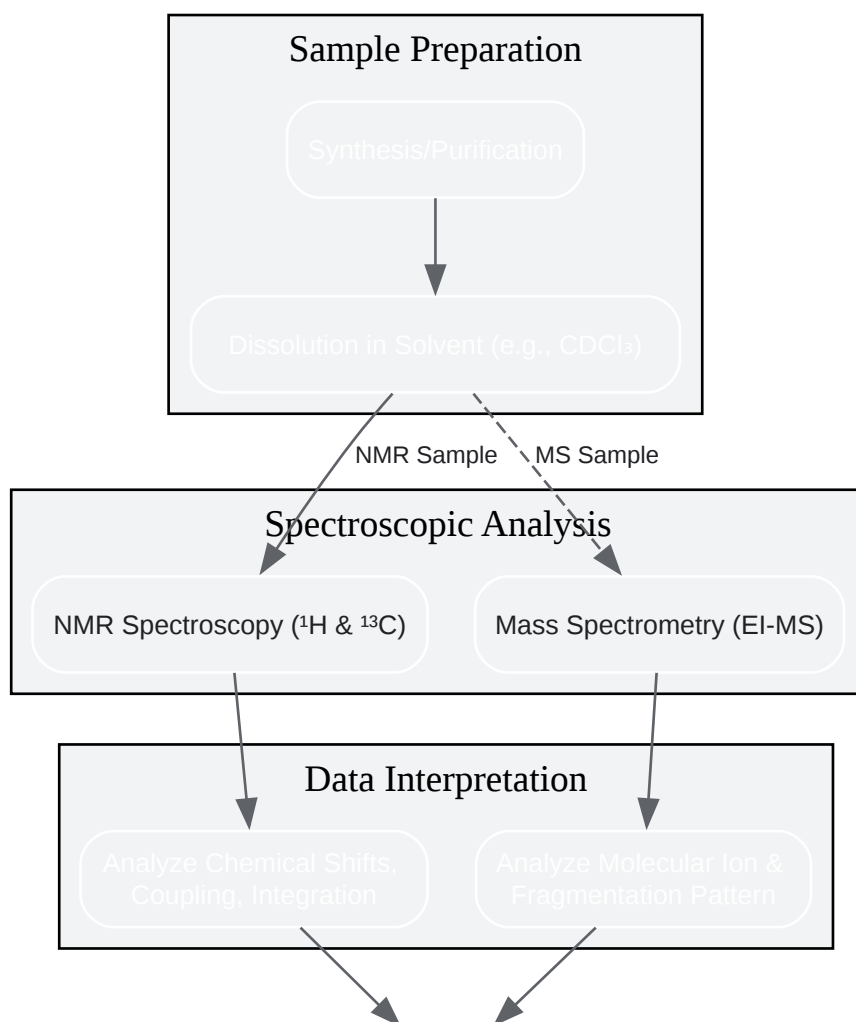
- **Sample Introduction:** A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

- **Ionization:** The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against m/z .

Visualizations

The following diagrams illustrate the structure of Ethyl 3-phenylpropanoate and a typical workflow for its structural analysis.

Caption: Chemical Structure of Ethyl 3-phenylpropanoate.



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Caption: Workflow for Structural Analysis.

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